molecular formula C28H28ClNO4S B001177 Raloxifene hydrochloride CAS No. 82640-04-8

Raloxifene hydrochloride

Cat. No.: B001177
CAS No.: 82640-04-8
M. Wt: 510.0 g/mol
InChI Key: BKXVVCILCIUCLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including bone health, lipid metabolism, and blood coagulation .

Mode of Action

This compound acts as both an estrogen agonist and antagonist via differential effects on tissue-specific estrogen receptors . It exhibits anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Raloxifene binds to the estrogen receptor, influencing gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE) .

Biochemical Pathways

This compound affects several biochemical pathways. It mimics the action of endogenous estrogen in bone tissues, leading to the preservation of bone mineral density . In breast and uterine tissues, raloxifene exhibits anti-estrogenic effects, reducing the risk of invasive breast cancer in high-risk postmenopausal women . It also influences lipid metabolism and blood coagulation .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism involving glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . The mean peak plasma concentrations (Cmax) and the area under the curve (AUC) values indicate the extent of absorption and distribution of the drug in the body .

Result of Action

The main effects of this compound are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . There was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene .

Biochemical Analysis

Biochemical Properties

Raloxifene hydrochloride mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . It interacts with estrogen receptors, acting as an antagonist in some tissues (breast and uterine tissues) and as an agonist in others (bone, lipid metabolism) .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women . It does not cause endometrial proliferation, unlike estrogen and tamoxifen . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it binds to these receptors and modulates their activity. This results in tissue-specific effects, with raloxifene acting as an antagonist in breast and uterine tissues and as an agonist in bone and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that raloxifene can control the release of certain substances over a 24-hour period

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study on rabbits showed that raloxifene, when combined with aspirin and estrogen, exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with estrogen receptors, which play a crucial role in various metabolic processes, including lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Hydrochloride typically involves Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by de-protection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the acylation and de-protection steps.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and purification techniques such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Raloxifene Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .

Properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84449-90-1 (Parent)
Record name Raloxifene hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID1034181
Record name Raloxifene hydrochloride
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Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82640-04-8
Record name Raloxifene hydrochloride
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Record name Raloxifene hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE HYDROCHLORIDE
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Record name Raloxifene hydrochloride
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Record name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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